

physical and chemical characteristics of N-(4-aminophenyl)-2,2-dimethylpropanamide

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Compound of Interest

Compound Name: *N*-(4-aminophenyl)-2,2-dimethylpropanamide

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Technical Guide: N-(4-aminophenyl)-2,2-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **N-(4-aminophenyl)-2,2-dimethylpropanamide**, a molecule of interest in chemical and pharmaceutical research. Due to the limited availability of published experimental data, this guide also outlines established synthetic protocols for analogous compounds, providing a foundational framework for its preparation and characterization.

Core Molecular Identifiers

| Identifier | Value |
|-------------------|--|
| IUPAC Name | N-(4-aminophenyl)-2,2-dimethylpropanamide |
| CAS Number | 104478-93-5[1] |
| Molecular Formula | C ₁₁ H ₁₆ N ₂ O |
| Molecular Weight | 192.26 g/mol |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **N-(4-aminophenyl)-2,2-dimethylpropanamide** are not widely available in the public domain. The following table presents computed property predictions, which can serve as estimates for experimental design.

| Property | Predicted Value | Notes |
|---------------|--------------------|--|
| Melting Point | Data not available | Expected to be a solid at room temperature. |
| Boiling Point | Data not available | |
| Solubility | Data not available | Likely soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Solubility in water is expected to be limited. |
| pKa | Data not available | The aniline amine group would be the primary basic site. |
| LogP | Data not available | |

Synthesis Protocols

A definitive, peer-reviewed synthesis protocol for **N-(4-aminophenyl)-2,2-dimethylpropanamide** is not readily available. However, based on standard organic chemistry principles and published methods for analogous N-aryl amides, a reliable synthetic route can be proposed. The most common approach involves a two-step process: the acylation of a protected para-substituted aniline followed by deprotection or reduction.

Method 1: Acylation of p-Nitroaniline and Subsequent Reduction

This is a widely used method for the synthesis of N-acyl-p-phenylenediamines.

Step 1: Synthesis of N-(4-nitrophenyl)-2,2-dimethylpropanamide

In this step, p-nitroaniline is acylated using pivaloyl chloride (2,2-dimethylpropanoyl chloride).

- Reaction: p-Nitroaniline + Pivaloyl Chloride \rightarrow N-(4-nitrophenyl)-2,2-dimethylpropanamide + HCl
- Experimental Protocol (General):
 - Dissolve p-nitroaniline in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or pyridine at room temperature.
 - Add a base, such as triethylamine or pyridine, to scavenge the HCl byproduct.
 - Slowly add pivaloyl chloride to the reaction mixture, typically at 0 °C to control the exothermic reaction.
 - Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
 - Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
 - The crude product can be purified by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

The nitro group of N-(4-nitrophenyl)-2,2-dimethylpropanamide is reduced to an amine to yield the final product.

- Reaction: N-(4-nitrophenyl)-2,2-dimethylpropanamide + Reducing Agent \rightarrow **N-(4-aminophenyl)-2,2-dimethylpropanamide**
- Experimental Protocol (General):
 - Catalytic Hydrogenation: This is a clean and efficient method.
 - Dissolve the nitro compound in a suitable solvent like ethanol, methanol, or ethyl acetate.
 - Add a catalyst, typically 10% Palladium on carbon (Pd/C).

- The reaction is carried out under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the starting material is consumed (monitored by TLC).
- Filter the reaction mixture through Celite to remove the catalyst.
- Evaporate the solvent to obtain the product.
- Metal/Acid Reduction: A classic method for nitro group reduction.
 - Suspend the nitro compound in a solvent such as ethanol or water.
 - Add a metal, such as iron powder, tin, or zinc, followed by an acid like acetic acid or hydrochloric acid.
 - Heat the reaction mixture, often to reflux, until the reaction is complete.
 - After cooling, the mixture is typically basified to precipitate the metal hydroxides and the product is extracted with an organic solvent.
 - The organic layer is then dried and concentrated to yield the product.

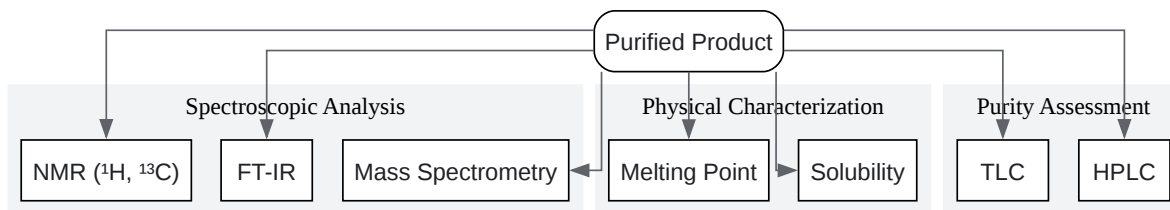
Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.



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Caption: General synthetic workflow for **N-(4-aminophenyl)-2,2-dimethylpropanamide**.



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Caption: Standard characterization workflow for the synthesized compound.

Spectroscopic Data (Predicted)

While experimental spectra are not available, the expected spectral characteristics can be predicted based on the molecular structure.

- ¹H NMR:
 - A singlet integrating to 9 protons for the tert-butyl group.
 - Two doublets in the aromatic region, each integrating to 2 protons, corresponding to the para-substituted benzene ring.
 - A broad singlet for the NH₂ protons.
 - A singlet for the amide NH proton.
- ¹³C NMR:
 - A quaternary carbon for the tert-butyl group.
 - A signal for the methyl carbons of the tert-butyl group.
 - Four signals for the aromatic carbons.

- A signal for the carbonyl carbon of the amide.
- IR Spectroscopy:
 - N-H stretching vibrations for the primary amine and the secondary amide.
 - C=O stretching vibration for the amide carbonyl group.
 - Aromatic C-H and C=C stretching vibrations.
- Mass Spectrometry:
 - The molecular ion peak (M^+) would be expected at $m/z = 192.26$.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the specific biological activities or the involvement of **N-(4-aminophenyl)-2,2-dimethylpropanamide** in any signaling pathways. Researchers are encouraged to perform biological screening to explore its potential therapeutic applications.

Conclusion

N-(4-aminophenyl)-2,2-dimethylpropanamide is a compound with potential for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding of its synthesis and predicted characteristics. It is imperative that future work focuses on the experimental validation of these properties and the exploration of its biological profile. The detailed protocols and workflows presented herein are intended to facilitate such research endeavors.

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References

- 1. researchgate.net [researchgate.net]
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